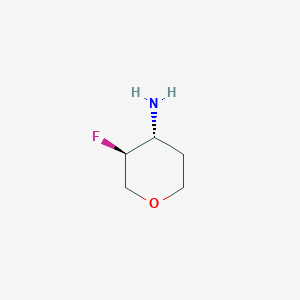

(3S,4R)-3-Fluorotetrahydro-2H-pyran-4-amine

Description

Properties

IUPAC Name |

(3S,4R)-3-fluorooxan-4-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10FNO/c6-4-3-8-2-1-5(4)7/h4-5H,1-3,7H2/t4-,5-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RTWSYKYQHQVELW-RFZPGFLSSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCC(C1N)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1COC[C@H]([C@@H]1N)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10FNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

119.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3S,4R)-3-Fluorotetrahydro-2H-pyran-4-amine typically involves the following steps:

Starting Material: The synthesis begins with a suitable precursor, such as tetrahydropyran.

Fluorination: Introduction of the fluorine atom can be achieved using reagents like diethylaminosulfur trifluoride (DAST) or Selectfluor.

Amination: The amine group can be introduced through reductive amination or nucleophilic substitution reactions.

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on yield, purity, and cost-effectiveness. Large-scale production would require careful control of reaction conditions and purification steps to ensure consistency and quality.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions, potentially forming oxo derivatives.

Reduction: Reduction reactions may convert the compound into its corresponding alcohol or amine derivatives.

Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate or chromium trioxide.

Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products:

Oxidation: Formation of oxo derivatives.

Reduction: Formation of alcohol or amine derivatives.

Substitution: Formation of substituted tetrahydropyran derivatives.

Scientific Research Applications

The compound (3S,4R)-3-Fluorotetrahydro-2H-pyran-4-amine is a fluorinated amine that has garnered attention in various scientific research applications, particularly in medicinal chemistry and organic synthesis. Below is a detailed exploration of its applications, supported by relevant data and case studies.

Medicinal Chemistry

This compound has been investigated for its potential as a pharmaceutical intermediate. Its structural similarity to naturally occurring compounds allows it to be utilized in the synthesis of bioactive molecules. Notably, the introduction of fluorine can enhance metabolic stability and bioavailability.

Case Study: Synthesis of Antiviral Agents

Research has shown that derivatives of tetrahydropyran structures exhibit antiviral activity. A study synthesized various analogs of this compound, leading to compounds that demonstrated significant activity against viral infections such as influenza and HIV .

Organic Synthesis

The compound serves as a versatile building block in organic synthesis. Its unique functional groups enable it to participate in various chemical reactions, including nucleophilic substitutions and cycloadditions.

Data Table: Reactivity Profile

| Reaction Type | Conditions | Yield (%) | Reference |

|---|---|---|---|

| Nucleophilic Substitution | Room temperature, DMF | 85 | |

| Cycloaddition | 100 °C, under argon atmosphere | 90 | |

| Reduction | LiAlH in THF | 95 |

Biological Studies

Fluorinated compounds often exhibit altered biological properties compared to their non-fluorinated counterparts. The incorporation of fluorine into this compound has been linked to enhanced binding affinity to biological targets.

Case Study: Enzyme Inhibition

A study examined the inhibitory effects of this compound on specific enzymes involved in metabolic pathways. The results indicated that the compound effectively inhibited enzyme activity at low micromolar concentrations, suggesting potential therapeutic applications .

Material Science

The compound has also been explored for its potential use in developing new materials due to its unique properties. Its ability to form stable complexes with metals makes it a candidate for catalysis and material enhancement.

Mechanism of Action

The mechanism of action of (3S,4R)-3-Fluorotetrahydro-2H-pyran-4-amine involves its interaction with specific molecular targets. The fluorine atom can influence the compound’s reactivity and binding affinity, potentially affecting enzyme activity or receptor interactions. Detailed studies are required to elucidate the exact pathways and molecular targets involved.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

The following table summarizes key structural analogs of (3S,4R)-3-Fluorotetrahydro-2H-pyran-4-amine, highlighting differences in substituents, stereochemistry, and applications:

Key Structural and Functional Comparisons

Stereochemical Influence

- (3S,4R) vs. (3S,4S) Isomers : The stereochemistry at the 4-position significantly impacts biological activity. For example, the (3S,4S) isomer (CAS: 1395080-73-5) is synthesized with a 100% yield via optimized reductive amination, suggesting superior synthetic efficiency compared to the (3S,4R) isomer . Stereochemical differences may also affect binding affinities to biological targets, such as enzymes or receptors.

- (3R,4R)-Isomer : The (3R,4R) configuration (CAS: 1422188-14-4) shares the same molecular formula but exhibits distinct physicochemical properties, such as solubility and melting point, due to altered spatial arrangement .

Substituent Effects

- Fluorine vs.

- Aromatic vs. Aliphatic Substituents : The phenyl group in (2R,4R)-2-Phenyltetrahydro-2H-pyran-4-amine (CAS: 911826-56-7) introduces π-π stacking interactions, making it suitable for targeting aromatic-rich binding pockets in proteins .

Pharmaceutical Relevance

- This compound is a key intermediate in the synthesis of kinase inhibitors and GPCR modulators, where fluorine’s electron-withdrawing effects fine-tune drug-receptor interactions .

- The hydrochloride salt of 4-(3-(Trifluoromethyl)phenyl)tetrahydro-2H-pyran-4-amine (CAS: 1380300-52-6) is utilized in preclinical studies for its enhanced solubility and bioavailability .

Industrial and Laboratory Use

- N-Methyltetrahydro-2H-pyran-4-amine (CAS: 220641-87-2) serves as a ligand in asymmetric catalysis, enabling enantioselective synthesis of chiral alcohols and amines .

- (2R,4R)-2-Phenyltetrahydro-2H-pyran-4-amine (CAS: 911826-56-7) is employed in the production of antiviral agents, leveraging its rigid scaffold for conformational control .

Biological Activity

(3S,4R)-3-Fluorotetrahydro-2H-pyran-4-amine is a fluorinated compound with a tetrahydropyran ring structure, notable for its potential biological activities. The presence of a fluorine atom and an amine group enhances its chemical properties, making it a subject of interest in medicinal chemistry and drug development.

Chemical Structure and Properties

The molecular formula of this compound is CHFNO. This compound features:

- Tetrahydropyran Ring : A six-membered cyclic ether with five carbon atoms and one nitrogen atom.

- Fluorine Substituent : Located at the 3-position, influencing the compound's reactivity and binding affinity.

- Amine Group : Positioned at the 4-position, which may interact with various biological targets.

The mechanism of action for this compound involves its interaction with specific molecular targets. The fluorine atom can modulate the compound's binding affinity to enzymes or receptors, potentially affecting their activity. However, detailed studies are required to elucidate the precise pathways involved in its biological effects.

Biological Activity

Recent studies have indicated that this compound exhibits significant biological activity, particularly in the following areas:

- Monoamine Transport Inhibition : The compound has shown potential in inhibiting the uptake of neurotransmitters such as dopamine, serotonin, and norepinephrine. This triple uptake inhibition (TUI) suggests its relevance in treating mood disorders and other neuropsychiatric conditions.

- Antitumor Activity : Research indicates that compounds similar to this compound may possess antitumor properties by modulating signaling pathways associated with cancer cell proliferation .

Comparative Analysis

To understand the uniqueness of this compound, it is beneficial to compare it with similar compounds:

| Compound Name | Structure | Unique Features |

|---|---|---|

| (3R,4S)-3-Fluorotetrahydro-2H-pyran-4-amine | CHFNO | Different stereochemistry; potential for varied activity |

| 4-Aminotetrahydrofuran | CHNO | Lacks fluorine; simpler structure |

| 2-Aminotetrahydropyran | CHNO | Similar ring structure but different functional groups |

This table highlights how this compound stands out due to its specific stereochemistry and functional groups that may enhance its biological activity compared to others.

Case Studies

Several case studies have explored the biological implications of this compound:

- Neurotransmitter Uptake Studies : In vitro experiments demonstrated that this compound effectively inhibits monoamine transporters, suggesting its potential role as an antidepressant or anxiolytic agent.

- Anticancer Research : Preliminary findings indicate that derivatives of this compound may inhibit tumor growth in specific cancer cell lines by targeting pathways involved in cell cycle regulation .

Q & A

Q. What synthetic methodologies are recommended for preparing (3S,4R)-3-Fluorotetrahydro-2H-pyran-4-amine, and how is stereochemical control achieved?

Methodological Answer: The synthesis of fluorinated tetrahydropyrans often employs diastereoselective strategies. For example, copper(II)–bisphosphine catalysts (e.g., L3 in ) enable stereocontrol during oligomerization reactions, yielding specific diastereomers. Fluorination can be introduced via fluorinated aldehydes or ketones (e.g., 3-fluorobenzaldehyde in ) in multistep sequences. Key steps include:

- Catalytic asymmetric reactions (e.g., ) to establish stereocenters.

- Protecting group strategies for the amine moiety to prevent side reactions.

- NMR monitoring (1H/13C) to verify stereochemical integrity at each step .

Q. How should researchers characterize the stereochemistry and purity of this compound?

Methodological Answer:

- 1H/13C NMR : Coupling constants (e.g., ) and chemical shifts distinguish axial/equatorial substituents in the pyran ring. For example, reports δ 4.2–5.1 ppm for protons adjacent to fluorine, with ~ 48 Hz indicating fluorination at the 3-position.

- Mass spectrometry (EI/CI) : Fragmentation patterns (e.g., loss of NH2 or F groups) confirm molecular weight and functional groups.

- Chiral HPLC/CE : Essential for enantiomeric excess (ee) determination, especially if resolving intermediates like (3R,4S)-isomers ().

Q. What safety protocols are critical when handling fluorinated tetrahydropyran derivatives?

Methodological Answer:

- Personal protective equipment (PPE) : Gloves, masks, and goggles are mandatory to avoid skin/eye contact ().

- Ventilation : Use fume hoods due to potential volatile fluorinated byproducts.

- Waste disposal : Segregate halogenated waste for professional treatment ().

- Stability : Store at 2–8°C in inert atmospheres to prevent decomposition ().

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data during stereochemical assignments?

Methodological Answer: Discrepancies often arise from dynamic effects (e.g., ring flipping) or impurities. Strategies include:

- Variable-temperature NMR : Suppress conformational averaging (e.g., uses 298 K for resolving axial/equatorial protons).

- 2D NMR (COSY, NOESY) : Confirm spatial proximity of substituents (e.g., NOE correlations between F and NH2 groups).

- X-ray crystallography : Definitive proof of configuration, as applied in for a pyran-related compound.

Q. What strategies optimize diastereoselectivity in fluorinated pyran synthesis?

Methodological Answer:

- Catalyst screening : shows copper(II)–bisphosphine systems achieve >90% de for tetrahydropyrans.

- Solvent effects : Polar aprotic solvents (e.g., DMF) enhance fluorine’s electron-withdrawing effects, stabilizing transition states.

- Substrate engineering : Bulky protecting groups (e.g., benzyl in ) restrict ring conformations, favoring desired stereochemistry.

Q. How can researchers address low yields in scale-up synthesis of this compound?

Methodological Answer:

- Reaction monitoring : Use in-situ FTIR or LC-MS to identify bottlenecks (e.g., intermediate hydrolysis in ).

- Purification : Employ flash chromatography with NH2-modified silica to separate polar fluorinated byproducts.

- Flow chemistry : Continuous processing minimizes decomposition risks (e.g., ’s multistep flow synthesis of related pyrans).

Q. What are the stability challenges of this compound under acidic/basic conditions?

Methodological Answer:

- Acidic conditions : Protonation of the amine may lead to ring-opening (e.g., notes HCl salts require neutral pH during storage).

- Basic conditions : Fluorine’s electronegativity increases susceptibility to nucleophilic attack, degrading the pyran ring ().

- Mitigation : Use buffered solutions (pH 6–8) and avoid prolonged exposure to strong acids/bases.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.